molecular formula C8H8F2 B3040156 1-(Difluoromethyl)-3-methylbenzene CAS No. 1637371-42-6

1-(Difluoromethyl)-3-methylbenzene

Cat. No.: B3040156
CAS No.: 1637371-42-6
M. Wt: 142.15 g/mol
InChI Key: UNKWTGRKESTOQP-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-3-methylbenzene, with the CAS number 1637371-42-6, is a valuable fluorinated aromatic building block for chemical synthesis and research applications . This compound, with a molecular formula of C 8 H 8 F 2 and a molecular weight of 142.15 g/mol, features a difluoromethyl group attached to a 3-methylphenyl ring, making it a versatile intermediate for introducing fluorine atoms into complex molecules . The primary research value of this compound lies in its role as a key synthon in the development of active ingredients, particularly in agrochemical and pharmaceutical research. The difluoromethyl group is a known bioisostere, and its incorporation can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity. While specific mechanistic studies on this exact compound are limited, its structural analogues, such as 2-Bromo-4-(difluoromethyl)-1-fluoro-3-methylbenzene, demonstrate the utility of the difluoromethylbenzene core in creating more complex, functionally diverse molecules for material science and life science applications . Researchers can leverage this compound to synthesize libraries of candidates for drug discovery or to develop advanced materials with tailored properties. Handling and Usage: This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should conduct all necessary risk assessments and operate under appropriate safety protocols in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(difluoromethyl)-3-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2/c1-6-3-2-4-7(5-6)8(9)10/h2-5,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNKWTGRKESTOQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Pathways and Mechanistic Studies of 1 Difluoromethyl 3 Methylbenzene Transformations

Radical Reaction Mechanisms

Radical reactions provide a powerful avenue for the functionalization of hydrocarbons. In the case of 1-(difluoromethyl)-3-methylbenzene, radical mechanisms typically involve the abstraction of a hydrogen atom from the methyl group, leading to a stabilized benzylic radical.

Initiation, Propagation, and Termination Steps

The free-radical halogenation of the methyl group on this compound is a classic example of a chain reaction, which proceeds through three distinct stages: initiation, propagation, and termination. This process is typically initiated by ultraviolet (UV) light.

Initiation: The reaction begins with the homolytic cleavage of a halogen molecule (e.g., Cl₂) by UV light, generating two highly reactive chlorine radicals. This step creates the initial radical species necessary to start the chain reaction.

Reaction: Cl₂ + UV light → 2 Cl•

Propagation: This phase consists of two key steps that repeat in a cycle, propagating the chain.

A chlorine radical abstracts a hydrogen atom from the most reactive C-H bond, which is the benzylic C-H bond of the methyl group, due to the resonance stabilization of the resulting radical. This forms hydrogen chloride and the 3-(difluoromethyl)benzyl radical.

The newly formed 3-(difluoromethyl)benzyl radical reacts with another molecule of chlorine (Cl₂) to yield the product, 1-(chloromethyl)-3-(difluoromethyl)benzene, and a new chlorine radical, which can then continue the chain. chemguide.co.uk

Step 1 (Abstraction): C₆H₄(CF₂H)(CH₃) + Cl• → C₆H₄(CF₂H)(CH₂•) + HCl

Step 2 (Formation of Product): C₆H₄(CF₂H)(CH₂•) + Cl₂ → C₆H₄(CF₂H)(CH₂Cl) + Cl•

Termination: The chain reaction ceases when radical species are removed from the system. This occurs when two radicals collide and combine to form a stable, non-radical molecule. chemguide.co.uk

Possible Termination Reactions:

Cl• + Cl• → Cl₂

C₆H₄(CF₂H)(CH₂•) + Cl• → C₆H₄(CF₂H)(CH₂Cl)

2 C₆H₄(CF₂H)(CH₂•) → C₆H₄(CF₂H)(CH₂CH₂)C₆H₄(CF₂H)

Radical Intermediates and their Characterization

The central radical intermediate in the functionalization of this compound is the 3-(difluoromethyl)benzyl radical . Its formation is favored over other possible radicals due to the significant resonance stabilization provided by the adjacent benzene (B151609) ring, which delocalizes the unpaired electron across the aromatic system.

In a different context, such as organometallic cross-coupling reactions, a difluoromethyl radical (•CF₂H) can be a key intermediate. dntb.gov.ua For instance, some nickel-catalyzed reactions are proposed to involve the formation of a •CF₂H radical, which then participates in the catalytic cycle. dntb.gov.ua Furthermore, copper-catalyzed reactions involving aryl radicals can initiate the cleavage of carbon-iodide bonds to generate alkyl radicals, which then enter a catalytic cycle to couple with a difluoromethyl zinc reagent. researchgate.net

Table 1: Potential Radical Intermediates in Transformations Involving this compound
Radical IntermediateFormation ContextStabilizing FactorsPlausible Subsequent Reaction
3-(Difluoromethyl)benzyl radicalFree-radical halogenation (H-abstraction from methyl group)Resonance with the benzene ringReaction with a halogen molecule (e.g., Cl₂)
Difluoromethyl radical (•CF₂H)Organometallic cross-coupling reactions (e.g., via Ni or Cu catalysis)Electronegativity of fluorine atomsAddition to a metal center or coupling with another radical
Aryl radical (e.g., 3-(difluoromethyl)-5-methylphenyl radical)From an aryl halide precursor via single-electron transfersp² hybridization of the radical centerHalogen-atom abstraction or addition to a π-system

Characterization of such transient species is challenging but can be achieved using techniques like Electron Paramagnetic Resonance (EPR) spectroscopy, which detects the magnetic moment of the unpaired electron.

Organometallic Reaction Mechanisms

Organometallic catalysis offers a versatile platform for forming new bonds. Transformations of this compound derivatives, particularly aryl halides, often rely on catalytic cycles involving transition metals like palladium and nickel.

Oxidative Addition and Reductive Elimination Cycles

Oxidative addition and reductive elimination are fundamental steps in many cross-coupling reactions. A typical catalytic cycle for a derivative like 1-bromo-3-(difluoromethyl)-5-methylbenzene (B2721216) would involve these key transformations.

Oxidative Addition: The cycle initiates with a low-valent metal complex, typically Pd(0) or Ni(0), inserting into the carbon-halogen bond of the aryl halide. This process increases the metal's oxidation state and coordination number by two (e.g., Pd(0) → Pd(II)). libretexts.org Concerted mechanisms are common for aryl halides. libretexts.org The reactivity order for halogens is generally I > Br > Cl. Electron-rich ligands on the metal center can accelerate this step. libretexts.org

Reaction: C₆H₃(Br)(CF₂H)(CH₃) + Pd(0)L₂ → [Pd(II)(Br)(C₆H₃(CF₂H)(CH₃))]L₂

Reductive Elimination: This is the product-forming step and is the microscopic reverse of oxidative addition. The two organic ligands on the Pd(II) center couple, forming a new C-C or C-heteroatom bond, while the metal center is reduced back to its initial low-valent state (e.g., Pd(II) → Pd(0)), thus closing the catalytic cycle. rsc.org For reductive elimination to occur, the groups to be coupled must typically be in a cis orientation on the metal center. Research suggests that the reductive elimination to form an Ar–CF₂H bond from a Pd(II) center is more facile than the corresponding formation of an Ar–CF₃ bond. rsc.org

Reaction: [Pd(II)(R)(C₆H₃(CF₂H)(CH₃))]L₂ → R–C₆H₃(CF₂H)(CH₃) + Pd(0)L₂

Transmetalation Processes

Transmetalation is a crucial step that typically occurs between oxidative addition and reductive elimination in cross-coupling reactions like Suzuki, Stille, or Negishi couplings. In this step, an organic group is transferred from a main-group organometallic reagent (e.g., involving boron, tin, or zinc) to the transition metal center.

For example, in a Suzuki coupling, an organoboron reagent would transfer an organic group (R) to the palladium(II) complex formed during oxidative addition, displacing the halide ligand.

Reaction: [Pd(II)(Br)(Ar')]L₂ + R-B(OH)₂ + Base → [Pd(II)(R)(Ar')]L₂ + B(OH)₂(Br) + Base-H⁺ (where Ar' = 3-(difluoromethyl)-5-methylphenyl)

Conversely, this compound itself can be synthesized via a transmetalation process where a difluoromethyl group is transferred to an aryl-metal complex. For instance, a stable difluoromethyl zinc reagent, [(DMPU)₂Zn(CF₂H)₂], can transfer a CF₂H group to a Ni(II) or Pd(II) center that has already undergone oxidative addition with an appropriate aryl halide. rsc.orgnih.gov

Ligand Effects on Reaction Mechanisms

Ligands bound to the metal center play a critical role in modulating the catalyst's reactivity, stability, and selectivity. The choice of ligand can profoundly influence the rates and efficiencies of oxidative addition, transmetalation, and reductive elimination.

Electronic Effects: Electron-donating ligands increase the electron density on the metal, which generally accelerates the rate of oxidative addition but can slow down reductive elimination. nih.gov

Steric Effects: Bulky ligands can promote reductive elimination by creating steric strain that is relieved upon elimination of the product. They can also favor the formation of coordinatively unsaturated species required for the catalytic cycle to proceed. nih.gov

Ligand-Substrate Interactions: The success of a catalytic reaction often depends on the intricate dialogue between the ligand and the substrate. In some cases, ligands must be carefully designed to be compatible with specific substrate classes. nih.gov

Fluorine-Specific Effects: In the context of fluorine chemistry, some common ligands can be problematic. For example, tertiary phosphine (B1218219) ligands can react with fluoride (B91410) sources or fluoro-metal complexes, leading to undesired P-F bond formation and catalyst deactivation. acs.org

Table 2: General Effects of Ligand Properties on Key Organometallic Steps
Ligand PropertyEffect on Oxidative AdditionEffect on Reductive EliminationExample Ligand Type
Strong σ-DonationAcceleratesCan decelerateElectron-rich phosphines, N-Heterocyclic Carbenes (NHCs)
Increased Steric BulkCan decelerate (if it blocks coordination)AcceleratesBulky phosphines (e.g., t-Bu₃P), bulky NHCs
π-Accepting AbilityDeceleratesCan acceleratePhosphites, CO
Bite Angle (for bidentate ligands)Influences coordination geometryStrongly influences rate; larger bite angles often favor reductive eliminationdppf, Xantphos

Polar Reaction Mechanisms (Nucleophilic and Electrophilic)

Nucleophilic Attack Pathways

Nucleophilic aromatic substitution (SNA_r) on an unactivated benzene ring is generally unfavorable. However, the presence of strong electron-withdrawing groups can facilitate such reactions by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgyoutube.com In the case of this compound, the difluoromethyl group, being electron-withdrawing, can potentially support nucleophilic attack, particularly at the positions ortho and para to it.

The general mechanism for nucleophilic aromatic substitution involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized carbanion, followed by the elimination of a leaving group. libretexts.org For this compound, a suitable leaving group would need to be present on the ring for a substitution reaction to occur. Without a leaving group, nucleophilic addition would require harsh conditions and would likely be non-selective.

The presence of the electron-donating methyl group at the meta position relative to the difluoromethyl group would slightly destabilize the negative charge of the Meisenheimer complex, making nucleophilic attack less favorable compared to a benzene ring substituted with only a difluoromethyl group.

Electrophilic Addition Pathways

Electrophilic aromatic substitution is a more common reaction pathway for compounds like this compound. The directing effects of the two substituents are crucial in determining the regioselectivity of the reaction. The activating methyl group directs ortho and para, while the deactivating difluoromethyl group directs meta.

Considering the positions on the ring of this compound:

Position 2 (ortho to -CF₂H, ortho to -CH₃): Activated by the methyl group, deactivated by the difluoromethyl group.

Position 4 (para to -CF₂H, ortho to -CH₃): Activated by the methyl group, deactivated by the difluoromethyl group.

Position 5 (meta to -CF₂H, meta to -CH₃): Deactivated by both groups.

Position 6 (ortho to -CF₂H, para to -CH₃): Activated by the methyl group, deactivated by the difluoromethyl group.

The activating effect of the methyl group is generally stronger than the deactivating effect of halogens, suggesting that electrophilic substitution will likely be directed to the positions ortho and para to the methyl group (positions 2, 4, and 6). libretexts.org The most probable sites of electrophilic attack would be positions 4 and 6, which are para and ortho to the activating methyl group, respectively. The steric hindrance from the adjacent difluoromethyl group might slightly disfavor attack at position 2.

The mechanism proceeds via the formation of a resonance-stabilized carbocation intermediate (an arenium ion), followed by the loss of a proton to restore aromaticity. byjus.com

Computational Chemistry in Mechanistic Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to investigate the mechanisms of chemical reactions, offering insights into the structures and energies of reactants, intermediates, transition states, and products.

Density Functional Theory (DFT) Studies on Reaction Intermediates and Transition States

For electrophilic attack, DFT can be used to calculate the relative energies of the different possible arenium ion intermediates. These calculations would likely confirm that the intermediates with the positive charge localized on the carbons bearing the methyl group (ortho and para attack relative to the methyl group) are more stable due to the electron-donating nature of the methyl group. youtube.com The transition states leading to these intermediates could also be located and their energies calculated to determine the activation barriers for substitution at different positions.

Table 1: Postulated Geometrical Parameters of Arenium Ion Intermediates in the Nitration of this compound from Analogous DFT Studies

Intermediate (Attack at Position)C-NO₂ Bond Length (Å)C-H Bond Length (Å) (at sp³ carbon)
2-nitro-1-(difluoromethyl)-3-methyl-benzenium ion~1.50~1.10
4-nitro-1-(difluoromethyl)-3-methyl-benzenium ion~1.50~1.10
6-nitro-1-(difluoromethyl)-3-methyl-benzenium ion~1.50~1.10

Note: The data in this table is hypothetical and based on typical values from DFT studies of similar electrophilic aromatic substitution reactions.

Energy Profiles and Kinetic Analysis

By calculating the energies of the reactants, transition states, intermediates, and products, a complete energy profile for a given reaction pathway can be constructed. This profile provides the activation energies and reaction enthalpies, which are crucial for understanding the reaction kinetics and thermodynamics. nih.gov

For the electrophilic substitution of this compound, DFT calculations would likely show lower activation energies for attack at the 4- and 6-positions compared to the 2- and 5-positions, consistent with the directing effects of the methyl group. This would translate to a higher reaction rate for the formation of the 4- and 6-substituted products.

Table 2: Hypothetical Relative Energies from a DFT Study on the Electrophilic Bromination of this compound

SpeciesRelative Energy (kcal/mol)
Reactants (this compound + Br₂)0
Transition State (Attack at C4)+15 to +20
Intermediate (Arenium ion from attack at C4)+5 to +10
Transition State (Proton loss)Lower than first TS
Products (4-Bromo-1-(difluoromethyl)-3-methylbenzene + HBr)-5 to -10

Note: The energy values in this table are illustrative and represent typical ranges for such reactions based on computational studies of substituted benzenes.

The kinetic analysis derived from these energy profiles would allow for the prediction of product ratios under different reaction conditions. While experimental data for this compound is scarce, these computational approaches provide a robust framework for predicting its chemical behavior.

Applications of 1 Difluoromethyl 3 Methylbenzene As a Synthetic Building Block and Synthon

Strategic Incorporation of the Difluoromethyl Group for Molecular Modification

The primary utility of 1-(Difluoromethyl)-3-methylbenzene as a building block lies in the strategic use of its existing substituents to direct the introduction of new functional groups onto the aromatic ring.

In the context of late-stage functionalization—the modification of a complex molecule late in a synthetic sequence—predicting the regioselectivity of a reaction is paramount. This compound serves as an excellent model system for understanding the directing effects of its two key functional groups in electrophilic aromatic substitution.

The methyl group is an activating group that directs incoming electrophiles to the ortho and para positions (positions 2, 4, and 6). libretexts.orglibretexts.org Conversely, the difluoromethyl group is a deactivating group, similar to the trifluoromethyl group, and directs incoming electrophiles to the meta position (positions 2, 4, and 6 relative to itself). youtube.com

Table 2: Directing Effects of Substituents on this compound for Electrophilic Aromatic Substitution

PositionActivating/Deactivating InfluencePredicted Outcome
2Ortho to CH₃, Meta to CF₂HStrongly favored
4Para to CH₃, Meta to CF₂HStrongly favored
5Meta to CH₃, Para to CF₂HDisfavored
6Ortho to CH₃, Ortho to CF₂HSterically hindered, but electronically favored

The combination of these effects means that electrophilic attack is most likely to occur at positions 2 and 4, which are activated by the methyl group and simultaneously meta to the deactivating difluoromethyl group. Position 6 is also activated but may experience some steric hindrance. This predictable regioselectivity allows for the strategic, late-stage introduction of functionalities like nitro or halo groups onto the difluoromethyl-toluene core. libretexts.orgchemicalbook.com

The concept of modular synthesis, where complex molecules are assembled from pre-functionalized building blocks, is central to modern drug discovery and materials science. This compound and its derivatives can serve as such modules.

For instance, after a regioselective electrophilic halogenation (e.g., bromination at the 4-position), the resulting 4-bromo-1-(difluoromethyl)-3-methylbenzene becomes a bifunctional building block. The bromine atom can be used as a handle for a variety of cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) to introduce new aryl, alkyl, or amino groups. Simultaneously, the methyl group could be functionalized via oxidation, or the CF₂H group could potentially be involved in further transformations under specific conditions. Patent literature often showcases the use of such difluoromethylated intermediates in the synthesis of complex, high-value molecules, including agrochemicals and pharmaceuticals, underscoring the industrial relevance of this modular approach. google.comjustia.com

Role of Difluoromethylated Arenes in Process Chemistry and Scale-Up

The industrial-scale synthesis of difluoromethylated aromatic compounds, including this compound, presents a unique set of challenges and opportunities in process chemistry. The difluoromethyl (CF2H) group is a valuable substituent in medicinal and agricultural chemistry, often imparting favorable properties such as increased metabolic stability and enhanced binding affinity. However, the methods for introducing this group can be difficult to translate from laboratory-scale to large-scale production. This section will explore the role of difluoromethylated arenes in process chemistry, with a focus on the potential for scalable synthesis of this compound.

Recent advancements in synthetic methodologies have generated significant interest in the process chemistry of difluoromethylated compounds. rsc.org While many traditional methods for difluoromethylation rely on harsh reagents or conditions that are not amenable to large-scale production, newer catalytic approaches offer more promising alternatives. rsc.org The transition from laboratory to industrial production requires careful consideration of factors such as reagent cost and availability, reaction safety, scalability of equipment, and efficiency of purification. nih.gov

A key challenge in the scale-up of difluoromethylation reactions is the handling of gaseous reagents like chlorodifluoromethane (B1668795) (Freon 22), which is an ozone-depleting substance. nih.gov Consequently, the development of methods using non-gaseous, stable, and readily available difluoromethylating agents is a primary focus in process chemistry.

One potential route for the large-scale synthesis of this compound is the difluoromethylation of 3-methylbenzaldehyde (B113406). A laboratory-scale synthesis of the related compound, 1-(difluoromethyl)-3-nitrobenzene, has been reported from 3-nitrobenzaldehyde (B41214) using diethylaminosulfur trifluoride (DAST) as the fluorinating agent. chemicalbook.com This reaction proceeds with high yield on a gram scale, suggesting that a similar approach with 3-methylbenzaldehyde could be viable. However, the cost and handling of DAST on an industrial scale would need careful evaluation.

Another approach involves the use of sulfur tetrafluoride (SF4) for the conversion of carboxylic acids to trifluoromethyl groups. A study on the synthesis of p-trifluoromethyl-toluene from p-toluic acid using SF4 demonstrated the feasibility of this type of transformation on a larger scale, with yields up to 85% in a 1750 ml autoclave. dtic.mil While this method yields a trifluoromethyl group, modifications or alternative reagents could potentially be used to achieve difluoromethylation of 3-methylbenzoic acid. The harsh conditions, including high pressure and temperature, and the corrosive nature of SF4 present significant engineering challenges for industrial application.

Modern catalytic methods offer more elegant solutions for the introduction of the difluoromethyl group. Palladium-catalyzed cross-coupling reactions of arylboronic acids with difluoromethylating agents have shown promise for their broad substrate scope and milder reaction conditions. acs.org For instance, the reaction of various arylboronic acids with N-phenyl-N-tosyldifluoroacetamide in the presence of a palladium catalyst provides good to excellent yields of difluoromethylarenes. acs.org The scalability of such methods would depend on the cost and availability of the palladium catalyst and the difluoromethylating agent.

The following table summarizes potential synthetic routes to this compound, based on reported methods for analogous compounds, which could be considered for process development and scale-up.

Starting MaterialReagent(s)Catalyst/ConditionsProductReported Scale (Analogous Compound)Potential for Scale-UpReference
3-MethylbenzaldehydeDiethylaminosulfur trifluoride (DAST)Dichloromethane, -78 °C to rtThis compound4.3 g (1-(difluoromethyl)-3-nitrobenzene)Moderate; depends on cost and handling of DAST. chemicalbook.com
3-Methylbenzoic AcidSulfur Tetrafluoride (SF4)High temperature and pressure1-(Trifluoromethyl)-3-methylbenzene (by analogy)1750 ml autoclave (p-trifluoromethyl-toluene)Challenging; requires specialized equipment for handling SF4. dtic.mil
3-Methylphenylboronic AcidN-Phenyl-N-tosyldifluoroacetamidePalladium catalystThis compoundNot specifiedPromising; depends on catalyst and reagent cost. acs.org

Advanced Characterization Techniques in Difluoromethylated Aromatic Chemistry

Spectroscopic Analysis (e.g., ¹H, ¹³C, ¹⁹F NMR for structural confirmation and yield determination)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organofluorine compounds. For 1-(difluoromethyl)-3-methylbenzene, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of its molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum is used to identify the types and connectivity of hydrogen atoms in a molecule. In this compound, one would expect to see distinct signals for the aromatic protons, the methyl protons, and the proton of the difluoromethyl group. The aromatic protons would appear in the typical downfield region (around 7.0-7.5 ppm), with their splitting patterns revealing their substitution pattern on the benzene (B151609) ring. The methyl (CH₃) group protons would give a singlet peak in the upfield region (around 2.4 ppm). A key feature would be the signal for the difluoromethyl (CHF₂) proton, which typically appears as a triplet due to coupling with the two equivalent fluorine atoms (¹JH-F), usually in the range of 6.5-7.5 ppm. rsc.orgdocbrown.info

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals would be observed for the methyl carbon, the aromatic carbons, and the carbon of the difluoromethyl group. docbrown.info The methyl carbon would appear at the most upfield region (around 20-25 ppm). The aromatic carbons would show a series of peaks between 120 and 140 ppm. docbrown.info The carbon atom of the difluoromethyl group is particularly diagnostic; it appears as a triplet due to one-bond coupling with the two fluorine atoms (¹JC-F) and is typically found in the range of 110-120 ppm. rsc.org

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is highly sensitive and provides a wide chemical shift range, making it an excellent technique for identifying fluorine-containing compounds. wikipedia.org In the ¹⁹F NMR spectrum of this compound, the two fluorine atoms of the CHF₂ group are chemically equivalent and would give a single signal. This signal would be split into a doublet by the adjacent proton (¹JF-H), providing unambiguous confirmation of the CHF₂ group. The chemical shift for difluoromethyl groups on an aromatic ring typically appears in the range of -90 to -120 ppm relative to a standard like CFCl₃. rsc.orgcolorado.edu Furthermore, ¹⁹F NMR can be used to determine reaction yields by integrating the signal of the fluorine-containing product against a known amount of a fluorine-containing internal standard.

Nucleus Functional Group Expected Chemical Shift (δ, ppm) Expected Multiplicity Coupling Constant (J, Hz)
¹H Aromatic (Ar-H)7.0 - 7.5Multiplet
Difluoromethyl (CHF₂)6.5 - 7.5Triplet¹JH-F ≈ 50-60
Methyl (CH₃)~2.4Singlet
¹³C Aromatic (Ar-C)120 - 140Multiple singlets
Difluoromethyl (CHF₂)110 - 120Triplet¹JC-F ≈ 230-240
Methyl (CH₃)20 - 25Singlet
¹⁹F Difluoromethyl (CHF₂)-90 to -120Doublet¹JF-H ≈ 50-60

This is an interactive data table based on typical values for similar compounds.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, electron ionization (EI) mass spectrometry would be a common method.

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the mass of the entire molecule. The expected molecular weight for C₈H₈F₂ is approximately 142.15 g/mol . The fragmentation pattern provides clues to the molecule's structure. For this compound, common fragmentation pathways would likely involve the loss of a hydrogen atom, a fluorine atom, or the entire difluoromethyl group. The fragmentation of the aromatic ring would also produce a series of characteristic peaks. A prominent peak would be expected from the loss of the difluoromethyl group (CHF₂), leading to a fragment ion corresponding to the toluene (B28343) cation. docbrown.info

m/z Possible Fragment Ion Significance
142[C₈H₈F₂]⁺Molecular Ion (M⁺)
123[C₈H₈F]⁺Loss of a fluorine atom
91[C₇H₇]⁺Loss of the CHF₂ group (tropylium ion)
65[C₅H₅]⁺Loss of acetylene (B1199291) from the tropylium (B1234903) ion

This is an interactive data table of predicted fragmentation patterns.

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion with high precision, which allows for the unambiguous determination of the elemental formula of the compound. rsc.org

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including the absolute configuration of chiral centers. docbrown.info This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern.

However, X-ray crystallography is contingent on the ability to grow a high-quality single crystal of the compound. Many small organic molecules, particularly those that are liquids at or near room temperature like this compound (its parent compound, toluene, is a liquid), are challenging to crystallize. Therefore, X-ray crystallography is not a routine characterization technique for such compounds unless they are derivatized to form crystalline solids. For more complex difluoromethylated molecules that are crystalline, this technique is invaluable for unambiguously confirming their structure and stereochemistry. spectrabase.com

Chromatographic Methods for Product Isolation and Purification

Chromatographic techniques are essential for the separation and purification of the target compound from reaction mixtures, which may contain unreacted starting materials, byproducts, and catalysts.

Silica (B1680970) Gel Column Chromatography: This is a widely used method for the purification of organic compounds. semanticscholar.orgrsc.org The crude reaction mixture is loaded onto a column packed with silica gel, and a solvent or a mixture of solvents (eluent) is passed through the column. Separation is based on the differential adsorption of the components of the mixture to the silica gel. For a moderately polar compound like this compound, a non-polar eluent system, such as a mixture of hexanes and ethyl acetate, would likely be effective for its isolation. csic.essigmaaldrich.com

Gas Chromatography (GC): Gas chromatography is a powerful technique for separating and analyzing volatile compounds. In GC, the sample is vaporized and injected into a long, thin column. An inert carrier gas (such as helium or nitrogen) pushes the sample through the column, and separation occurs based on the compound's boiling point and its interaction with the stationary phase coating the inside of the column. GC is often coupled with a mass spectrometer (GC-MS), allowing for the separation and identification of the components of a mixture in a single experiment. nih.gov This is particularly useful for assessing the purity of the final product and identifying any volatile impurities.

Future Directions and Research Challenges in Difluoromethylated Aryl Chemistry

Development of Novel and Sustainable Difluoromethylation Reagents

The progression of difluoromethylation chemistry is intrinsically linked to the innovation of new reagents that are not only effective but also stable, safe, and environmentally sustainable. Historically, the reliance on gaseous, ozone-depleting substances like chlorodifluoromethane (B1668795) (ClCF₂H) has posed significant challenges for industrial applications. rsc.org The future lies in solid, bench-stable reagents and the utilization of sustainable feedstocks.

A landmark development in this area was the introduction of zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂, or DFMS). nih.govacs.org This reagent is an easily prepared, air-stable, free-flowing white powder that facilitates the direct radical difluoromethylation of a wide range of substrates, including heteroarenes, under mild, often aqueous, conditions. nih.govthieme-connect.com Its operational simplicity and scalability mark a significant advance. nih.gov The reactions typically proceed via the generation of a nucleophilic CF₂H radical, offering predictable regioselectivity. nih.govnih.gov

Another class of highly promising reagents is based on sulfones, particularly difluoromethyl 2-pyridyl sulfone. This crystalline, bench-stable solid has proven to be a versatile tool. nih.govacs.org It is effective for the gem-difluoroolefination of aldehydes and ketones and can be used in iron-catalyzed cross-coupling reactions to difluoromethylate arylzincs. cas.cnacs.org Its development expands the toolkit for chemists, allowing for diverse applications under relatively mild, transition-metal-free conditions. rsc.org

From a sustainability perspective, fluoroform (CHF₃) is an ideal, inexpensive, and non-ozone-depleting gaseous reagent. acs.org It is a byproduct of Teflon manufacturing, but its low reactivity has historically limited its use. rsc.org However, recent advances, particularly in flow chemistry, are unlocking its potential for broader applications in both trifluoromethylation and difluoromethylation reactions. acs.orgrsc.orgresearchgate.net

Table 1: Comparison of Modern Difluoromethylation Reagents

Reagent Formula Key Characteristics Sustainability Aspect
Zinc Difluoromethanesulfinate (DFMS) Zn(SO₂CF₂H)₂ Air-stable, scalable, solid reagent; effective for radical C-H difluoromethylation under mild/aqueous conditions. nih.govnih.govenamine.net Avoids gaseous and hazardous precursors.
Difluoromethyl 2-Pyridyl Sulfone C₆H₅F₂NO₂S Bench-stable, crystalline solid; versatile for olefination and cross-coupling reactions. nih.govacs.org Stable and easy to handle, reducing operational hazards.
Fluoroform CHF₃ Inexpensive, non-ozone-depleting gas; byproduct of industrial processes. acs.org Utilizes an industrial byproduct; environmentally benign compared to older reagents. rsc.org

Addressing Limitations in Substrate Scope and Functional Group Compatibility

A major ongoing challenge in difluoromethylation chemistry is broadening the range of molecules (substrates) that can be efficiently modified. Many established methods are sensitive to certain functional groups, which can either be destroyed under the reaction conditions or can interfere with the catalyst, leading to low yields or complete reaction failure. This is a significant bottleneck, especially in the late-stage functionalization of complex molecules like drug candidates.

Research is actively focused on developing more robust catalytic systems that can tolerate a wider array of functionalities. For instance, while early copper-catalyzed methods for difluoromethylating aryl iodides were groundbreaking, they could be sensitive to electron-donating groups, aldehydes, and ketones. tcichemicals.com Subsequent developments using nickel catalysis have shown improved functional group tolerance, including for esters and amides. rsc.org

The choice of reagent is also critical. The development of reagents like DFMS has enabled the direct difluoromethylation of complex nitrogen-containing heteroarenes, a class of compounds of immense importance in pharmaceuticals, often with high chemoselectivity. nih.gov Similarly, methods using difluoromethyltriflate (HCF₂OTf), a non-ozone-depleting liquid reagent, have shown broad functional group tolerance for the synthesis of difluoromethyl ethers and sulfides from phenols and thiophenols. cas.cn This method is compatible with in-situ generation of phenols from precursors like arylboronic acids, further expanding its utility. cas.cn

Future efforts will continue to focus on the design of new catalysts and reagents that are less reactive toward common functional groups, thereby enabling the difluoromethylation of a more diverse chemical space and streamlining the synthesis of complex molecules like difluoromethylated analogs of natural products and pharmaceuticals. rsc.org

Exploration of New Mechanistic Pathways for C-F Bond Formation and Functionalization

For example, the reagent DFMS is proposed to operate through a radical process, where a CF₂H radical is generated and adds to the aromatic substrate. nih.gov In contrast, some palladium-catalyzed reactions involving aryl boronic acids are suggested to proceed via an unusual difluorocarbene (:CF₂) pathway, where a Pd=CF₂ complex is a key intermediate. This is distinct from more traditional cross-coupling mechanisms.

Computational chemistry, using tools like Density Functional Theory (DFT), plays a crucial role in exploring these pathways. Such studies can model transition states and intermediates that are too fleeting to be observed experimentally, providing invaluable insights. For instance, QM/MM (Quantum Mechanics/Molecular Mechanics) calculations have been used to understand the C-F bond-forming step in the native fluorinase enzyme, revealing how the enzyme environment lowers the activation barrier for the reaction. While not directly involving difluoromethylation, these studies of C-F bond formation provide a framework for understanding related synthetic reactions.

Future research will continue to leverage both experimental and computational tools to uncover new mechanistic possibilities. This includes exploring novel catalytic cycles, understanding the role of additives and ligands in controlling reaction pathways, and investigating the fundamental steps of C-F bond cleavage and formation. acs.org

Integration with Flow Chemistry for Scalable Synthesis

For a synthetic method to be truly useful, it must be scalable, allowing for the production of compounds in larger quantities safely and efficiently. Flow chemistry, where reactions are run in a continuously flowing stream through a reactor rather than in a traditional batch flask, has emerged as a powerful technology to achieve this. It offers superior control over reaction parameters like temperature and pressure, enhanced safety, and often, higher yields and shorter reaction times. cas.cn

The integration of flow chemistry is particularly advantageous for difluoromethylation reactions that involve gaseous reagents like fluoroform (CHF₃). nih.gov In a batch reactor, achieving efficient mixing between a gas and a liquid is a major challenge, often limiting reaction rates and scalability. Flow reactors, such as packed-bed or tube-in-tube systems, create a much higher surface-area-to-volume ratio, dramatically improving gas-liquid mixing and mass transfer. This has enabled the development of scalable, continuous-flow processes for difluoromethylation using fluoroform, a more sustainable reagent. nih.govrsc.org

Furthermore, flow chemistry allows for the safe handling of hazardous reagents and intermediates and can be readily automated for streamlined production. For example, photoflow reactors, including low-cost 3D-printed versions, have been used for the visible-light-mediated synthesis of difluoromethylated heterocycles, demonstrating the scalability and practicality of the method. cas.cn

The future of producing difluoromethylated aryl compounds like 1-(difluoromethyl)-3-methylbenzene on an industrial scale will undoubtedly involve the increased adoption of flow chemistry. This will not only make the processes more efficient and economical but also greener and safer.

Q & A

Q. What are the optimal synthetic routes for 1-(Difluoromethyl)-3-methylbenzene, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : A common approach involves halogen exchange or fluorination of precursor aromatic compounds. For example, substituting bromine in 1-bromo-3-methylbenzene with difluoromethyl groups using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® under anhydrous conditions. Reaction optimization includes controlling temperature (-10°C to 25°C) and solvent choice (e.g., dichloromethane or THF). Purification via column chromatography (SiO₂, hexane/ethyl acetate) ensures high purity. Monitor reaction progress using TLC and confirm structure via 1H^{1}\text{H}/19F^{19}\text{F} NMR .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can conflicting data be resolved?

  • Methodological Answer : 1H^{1}\text{H} NMR resolves methyl and aromatic protons, while 19F^{19}\text{F} NMR identifies difluoromethyl splitting patterns (e.g., JFFJ_{F-F} coupling). Gas chromatography-mass spectrometry (GC-MS) confirms molecular weight. For conflicting data (e.g., unexpected coupling constants), cross-validate with computational methods (DFT calculations) or compare with analogous compounds in databases like PubChem or Reaxys. Adjust integration parameters or re-examine sample purity if discrepancies persist .

Q. What are the key physical and chemical properties influencing this compound’s reactivity in nucleophilic aromatic substitution?

  • Methodological Answer : The electron-withdrawing difluoromethyl group (-CF₂H) activates the benzene ring toward nucleophilic attack at meta/para positions. Measure Hammett substituent constants (σm\sigma_m) to predict regioselectivity. Assess solubility in polar aprotic solvents (DMF, DMSO) for reaction design. Stability under acidic/basic conditions can be tested via pH-controlled degradation studies .

Advanced Research Questions

Q. How do computational models aid in predicting the stereoelectronic effects of the difluoromethyl group on reaction pathways?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. Compare with Cambridge Structural Database (CSD) entries to validate bond angles and torsional strain. For example, fluorine’s inductive effect reduces electron density at the aromatic ring, altering transition-state energetics in Diels-Alder reactions .

Q. What strategies address contradictions in reported reaction yields for difluoromethylation under varying catalytic systems?

  • Methodological Answer : Conduct controlled experiments to isolate variables (catalyst loading, solvent polarity, temperature). Use Design of Experiments (DoE) to identify critical factors. For instance, palladium-catalyzed vs. copper-mediated fluorination may yield divergent results due to competing side reactions (e.g., C-F bond cleavage). Characterize byproducts via LC-MS and adjust catalyst ligands (e.g., bipyridine vs. phosphine) to suppress undesired pathways .

Q. How can the compound’s stability under photolytic or oxidative conditions be systematically evaluated for applications in material science?

  • Methodological Answer : Expose the compound to UV light (254–365 nm) in a photoreactor and monitor degradation via HPLC. For oxidative stability, use reagents like mCPBA (meta-chloroperbenzoic acid) or H₂O₂ in controlled atmospheres. Electron Paramagnetic Resonance (EPR) can detect radical intermediates. Compare degradation profiles with fluorinated analogs (e.g., trifluoromethyl derivatives) to infer structure-stability relationships .

Q. What are the challenges in synthesizing enantiomerically pure derivatives, and how can chiral auxiliaries or catalysts be employed?

  • Methodological Answer : The difluoromethyl group’s low steric hindrance complicates asymmetric induction. Use chiral ligands (e.g., BINAP) in transition-metal catalysis or organocatalysts (e.g., proline derivatives) to enforce chirality. Evaluate enantiomeric excess (ee) via chiral HPLC or 19F^{19}\text{F} NMR with chiral shift reagents. Computational docking studies (e.g., AutoDock Vina) predict catalyst-substrate interactions .

Data Analysis and Experimental Design

Q. How should researchers interpret conflicting 19F^{19}\text{F}19F NMR spectra arising from dynamic fluorine exchange?

  • Methodological Answer : Variable-temperature NMR (VT-NMR) can distinguish static vs. dynamic behavior. For example, coalescence temperatures (TcT_c) reveal exchange rates between fluorine environments. Simulate line shapes with software like MestReNova to extract kinetic parameters. If exchange is solvent-dependent, test in deuterated DMSO or CDCl₃ to isolate solvent effects .

Q. What protocols ensure reproducibility in multi-step syntheses involving difluoromethyl intermediates?

  • Methodological Answer : Document exact stoichiometry, solvent drying methods (e.g., molecular sieves), and inert atmosphere conditions (N₂/Ar). Use in situ IR spectroscopy to monitor intermediate formation (e.g., -CF₂H stretches at 1150–1250 cm⁻¹). Validate reproducibility via round-robin testing across labs and share raw data in open-access repositories .

Safety and Regulatory Considerations

Q. What are the key safety protocols for handling fluorinated aromatic compounds in academic labs?

  • Methodological Answer :
    Use fume hoods for all reactions due to potential HF release. Equip labs with calcium gluconate gel for HF exposure emergencies. Store compounds in amber vials at 2–8°C to prevent photodegradation. Follow GHS guidelines (e.g., UN 2811 for toxic solids) and dispose of waste via certified fluorinated waste handlers .

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